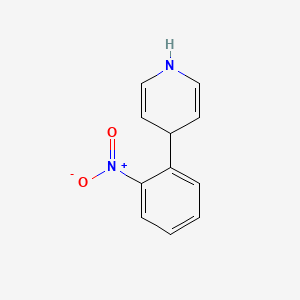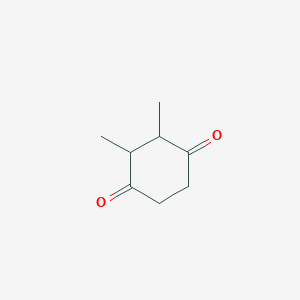
2,3-Dimethylcyclohexane-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethylcyclohexane-1,4-dione is an organic compound classified as a cyclic diketone It is a derivative of cyclohexane, where two methyl groups are attached to the second and third carbon atoms, and two ketone groups are located at the first and fourth carbon atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethylcyclohexane-1,4-dione can be achieved through several methods. One common approach involves the Michael addition reaction, where diethyl malonate reacts with mesityl oxide in the presence of sodium methoxide. This reaction is followed by a Claisen condensation, which is a base-catalyzed cyclization process. The final product is obtained after hydrolysis and decarboxylation with potassium hydroxide and hydrochloric acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as in laboratory settings. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can improve the sustainability of the production process .
化学反応の分析
Types of Reactions
2,3-Dimethylcyclohexane-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone groups to hydroxyl groups, forming diols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diketone groups act as electrophilic centers.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles like amines or alcohols under acidic or basic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce diols. Substitution reactions can result in various substituted cyclohexane derivatives .
科学的研究の応用
2,3-Dimethylcyclohexane-1,4-dione has several scientific research applications:
作用機序
The mechanism of action of 2,3-Dimethylcyclohexane-1,4-dione involves its diketone groups, which act as strong electrophilic centers. These groups attract nucleophilic species, leading to various addition reactions. The presence of two opposed keto groups within the cyclohexane ring creates a highly reactive platform due to electronic and steric strains . This reactivity is exploited in various chemical transformations and biological assays.
類似化合物との比較
Similar Compounds
4,4-Dimethyl-1,3-cyclohexanedione: Another cyclic diketone with similar structural properties but different substitution patterns.
2,2-Dimethyl-1,3-cyclohexanedione: A related compound with methyl groups at different positions, affecting its reactivity and applications.
Uniqueness
The presence of diketone groups at the 1,4-positions allows for unique chemical transformations that are not possible with other similar compounds .
特性
CAS番号 |
55050-27-6 |
|---|---|
分子式 |
C8H12O2 |
分子量 |
140.18 g/mol |
IUPAC名 |
2,3-dimethylcyclohexane-1,4-dione |
InChI |
InChI=1S/C8H12O2/c1-5-6(2)8(10)4-3-7(5)9/h5-6H,3-4H2,1-2H3 |
InChIキー |
WURIYEBCSPUSDX-UHFFFAOYSA-N |
正規SMILES |
CC1C(C(=O)CCC1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



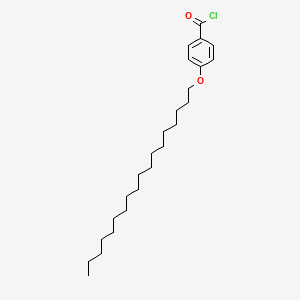
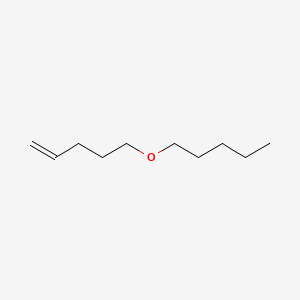
methylsulfanium chloride](/img/structure/B14630372.png)
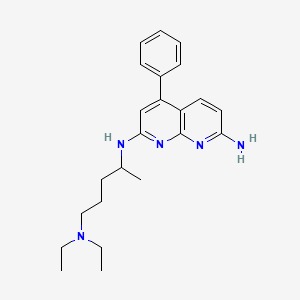
![2-({4-[3-(Methylsulfanyl)propoxy]phenoxy}methyl)oxirane](/img/structure/B14630382.png)
silane](/img/structure/B14630402.png)

![1-[(2-Chloroethyl)sulfanyl]decane](/img/structure/B14630415.png)
![4-Formyl-2,2-dimethyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B14630422.png)
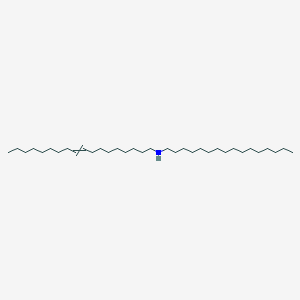
![2-Propen-1-one, 3-(4-bromophenyl)-1-[4-(methylthio)phenyl]-](/img/structure/B14630430.png)
